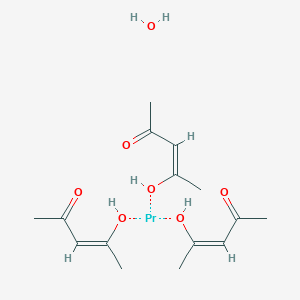
Tris(pentane-2,4-dionato-O,O')praseodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentane-2,4-dionato-O,O’)praseodymium is a coordination compound of praseodymium with three pentane-2,4-dionate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(pentane-2,4-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with pentane-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for Tris(pentane-2,4-dionato-O,O’)praseodymium are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)praseodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to form lower oxidation state praseodymium complexes.
Substitution: The pentane-2,4-dionate ligands can be substituted with other ligands to form different coordination complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include various praseodymium coordination complexes with different ligands and oxidation states .
Applications De Recherche Scientifique
Tris(pentane-2,4-dionato-O,O’)praseodymium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium complexes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and phosphors for lighting and display technologies.
Mécanisme D'action
The mechanism of action of Tris(pentane-2,4-dionato-O,O’)praseodymium involves its ability to form stable coordination complexes with various ligands. This allows it to interact with specific molecular targets and pathways, leading to its desired effects. For example, in biological applications, the compound can bind to specific proteins or enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tris(pentane-2,4-dionato-O,O’)praseodymium include:
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III)
Uniqueness
What sets Tris(pentane-2,4-dionato-O,O’)praseodymium apart from these similar compounds is its unique combination of praseodymium and pentane-2,4-dionate ligands, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research.
Propriétés
Numéro CAS |
14553-09-4 |
|---|---|
Formule moléculaire |
C15H24O6Pr |
Poids moléculaire |
441.25 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clé InChI |
GJBVHFHGJITKDR-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Key on ui other cas no. |
14553-09-4 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















